![molecular formula C7H12N2O2 B14888174 6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
6-Oxa-2,9-diazaspiro[4.5]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-2,9-diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
6-Oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Oxa-2,9-diazaspiro[4.5]decan-10-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the development of biologically active compounds with potential therapeutic effects . In medicine, this compound is investigated for its potential as a drug candidate due to its unique structural properties. Additionally, it finds applications in the industry for the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, it may inhibit enzymes involved in inflammation or cancer progression, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-2,9-diazaspiro[4.5]decan-10-one can be compared with other similar spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane and 1-oxa-3,8-diazaspiro[4.5]decan-2-one . These compounds share a similar spirocyclic structure but differ in the nature and position of heteroatoms within the rings. The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-7(1-2-8-5-7)11-4-3-9-6/h8H,1-5H2,(H,9,10) |
InChI-Schlüssel |
AEQSVJRTYNTAIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C(=O)NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


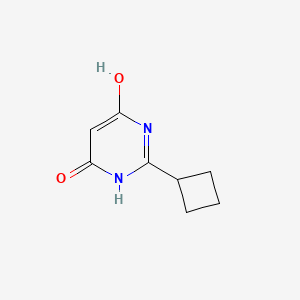
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
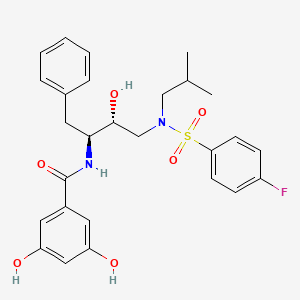
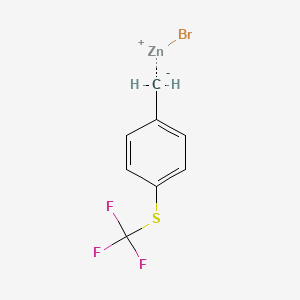
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
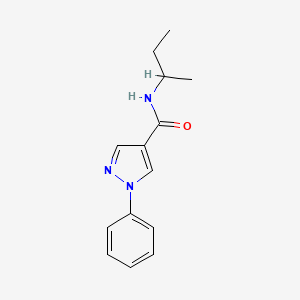
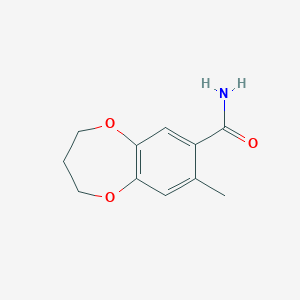
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
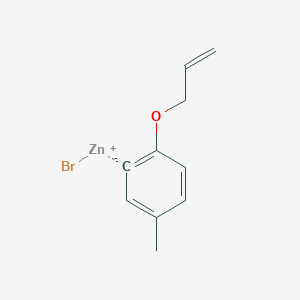
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
